molecular formula C9H7ClN2OS B3302453 N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide CAS No. 916791-26-9

N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide

Cat. No.: B3302453
CAS No.: 916791-26-9
M. Wt: 226.68 g/mol
InChI Key: IXLHTNCUUGSHLS-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at low temperatures to prevent side reactions . The general reaction scheme is as follows:

2-Aminobenzothiazole+Chloroacetyl chlorideThis compound\text{2-Aminobenzothiazole} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} 2-Aminobenzothiazole+Chloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways . The exact molecular targets and pathways may vary depending on the specific application and the type of cells or organisms being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide stands out due to its specific structural features, such as the presence of a chloroacetamide group, which imparts unique reactivity and biological activity.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-4-9(13)12-6-1-2-7-8(3-6)14-5-11-7/h1-3,5H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLHTNCUUGSHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CCl)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671833
Record name N-(1,3-Benzothiazol-6-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-26-9
Record name N-(1,3-Benzothiazol-6-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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